GPR120-Agonist-6a
Description
Overview of G-Protein Coupled Receptor 120 (GPR120/FFAR4) in Metabolic Homeostasis Research
G-Protein Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor that is activated by medium and long-chain free fatty acids (FFAs), particularly unsaturated ones. acs.orgphysiology.org This receptor is a member of the rhodopsin family of 7-transmembrane domain G-protein coupled receptors. unisi.it Initially identified as an orphan GPCR, it was later deorphanized in 2005. researchgate.netbiomolther.org
GPR120 is expressed in various tissues, playing a multifaceted role in the body's metabolic regulation. acs.org Key locations of GPR120 expression include the intestines, adipose (fat) tissue, and pro-inflammatory macrophages. unisi.itapexbt.com Its presence in these tissues links it to several crucial physiological processes. Research has highlighted GPR120's essential role in maintaining metabolic homeostasis, with functions in insulin-sensitizing and anti-inflammatory processes, as well as in controlling adipogenesis (the formation of fat cells). nih.gov
Activation of GPR120 by FFAs, such as omega-3 fatty acids, triggers a cascade of intracellular signaling. nih.govmdpi.com In the intestine, this activation stimulates the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK). acs.orgdovepress.com These hormones are vital for enhancing glucose-dependent insulin (B600854) secretion from the pancreas. acs.orgkoreascience.kr In adipocytes and macrophages, GPR120 signaling is associated with increased glucose uptake and potent anti-inflammatory effects. acs.orgnih.gov Given these functions, GPR120 has emerged as a significant checkpoint in the regulation of whole-body energy homeostasis. acs.org
Rationale for GPR120 Agonist Development in Preclinical Studies
The integral role of GPR120 in regulating glucose metabolism, insulin sensitivity, and inflammation provides a strong rationale for the development of GPR120 agonists as potential therapeutic agents. researchgate.netacs.org Metabolic disorders such as type 2 diabetes mellitus (T2DM) and obesity are often characterized by insulin resistance and chronic low-grade inflammation. mdpi.commdpi.com GPR120 agonists are being investigated for their unique potential to address multiple facets of these conditions simultaneously. acs.org
The development of synthetic agonists is driven by the need to replicate and enhance the beneficial effects of natural ligands (FFAs) in a more targeted and potent manner. acs.org Preclinical studies aim to explore whether activating GPR120 can:
Improve Insulin Sensitivity: By mimicking the effects of FFAs, agonists could enhance glucose uptake in tissues like adipose and muscle, thereby reducing insulin resistance. unisi.itnih.gov
Promote Incretin Secretion: Stimulating the release of GLP-1 can lead to better glycemic control by boosting insulin secretion in a glucose-dependent manner. biomolther.orgkoreascience.kr
Exert Anti-inflammatory Effects: Chronic inflammation is a key factor in the development of insulin resistance. acs.org GPR120's ability to mediate anti-inflammatory responses in macrophages makes its agonists attractive for mitigating this aspect of metabolic disease. nih.gov
The discovery of selective and potent small-molecule agonists is a primary goal, as it would allow for a clearer understanding of GPR120's physiological functions and its potential as a drug target, distinct from other related fatty acid receptors like GPR40. unisi.it
Historical Context of Synthetic GPR120 Agonist Discovery (e.g., TUG-891, GSK137647A)
The search for synthetic GPR120 agonists began in earnest after the receptor was identified as a key player in metabolic regulation. acs.org Early research often started from ligands developed for the related GPR40 receptor, given the similarities between the two. acs.org
One of the first widely used, albeit non-selective, agonists was GW9508 . While it activates both GPR40 and GPR120, it was instrumental in early studies to probe the receptor's functions in cells that express GPR120 but not GPR40. dovepress.com
A significant breakthrough was the development of TUG-891 . researchgate.net Identified through structure-activity relationship experiments, TUG-891 was one of the first potent and selective GPR120 agonists. dovepress.comnih.gov It demonstrated high potency on both human and mouse GPR120 and has been extensively used as a pharmacological tool to investigate the receptor's roles in GLP-1 secretion, anti-inflammatory pathways, and brown fat activation. physiology.orgapexbt.comdovepress.com However, a noted limitation of TUG-891 is its susceptibility to β-oxidation in vivo, which can lead to a loss of its agonistic activity. mdpi.com
Another key compound in the history of GPR120 research is GSK137647A . This non-acidic sulfonamide-containing compound was identified as a potent GPR120 agonist with high selectivity over GPR40. frontiersin.org The discovery of non-acidic agonists like GSK137647A was important as it demonstrated that a carboxylic acid group, common in many earlier agonists, was not an absolute requirement for GPR120 activation.
These pioneering compounds paved the way for the design and synthesis of new generations of GPR120 agonists with improved properties. acs.org
| Compound | Type | Key Characteristics |
| GW9508 | Non-selective Agonist | Activates both GPR120 and GPR40. Used in early functional studies. |
| TUG-891 | Selective Agonist | First potent and selective GPR120 agonist; widely used as a research tool. |
| GSK137647A | Selective Agonist | Potent, non-acidic sulfonamide-based agonist with high selectivity over GPR40. |
Identification and Preclinical Significance of GPR120-Agonist-6a
In the ongoing search for novel GPR120 agonists with therapeutic potential, a series of biphenyl (B1667301) derivatives were developed using a hybrid design strategy. nih.gov From this series, the compound designated 6a (referred to here as this compound) was identified as a potent and selective GPR120 agonist. nih.govresearchgate.net
Preclinical evaluation of compound 6a has demonstrated its significant activity at the GPR120 receptor. nih.gov In vitro studies reported a potent GPR120 agonist activity with an EC₅₀ value of 93 nM. nih.govresearchgate.net Importantly, it also showed high selectivity for GPR120 over the related GPR40 receptor. nih.gov
The preclinical significance of this compound lies in its demonstrated in vivo efficacy. nih.gov In studies using ICR male mice, the compound was evaluated in an oral glucose tolerance test (OGTT). The results showed that this compound produced a significant glucose-lowering effect. nih.govresearchgate.net This finding suggests that the compound effectively engages the GPR120-mediated pathways that contribute to improved glucose handling in a preclinical model. nih.gov
The discovery and initial characterization of this compound mark it as a compound of interest for further investigation and structural modification in the context of developing treatments for type 2 diabetes. nih.govresearchgate.net
| Compound | Reported Activity | Preclinical Finding |
| This compound | Potent GPR120 agonist (EC₅₀ = 93 nM) with high selectivity over GPR40. nih.govresearchgate.net | Exhibited a significant glucose-lowering effect in an oral glucose tolerance test in mice. nih.govresearchgate.net |
Properties
Molecular Formula |
C21H20F4O5 |
|---|---|
Molecular Weight |
428.38 |
IUPAC Name |
4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid |
InChI |
InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13- |
InChI Key |
ZVAGGMRLUCCJOJ-JOCQHMNTSA-N |
SMILES |
O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GPR-120-Agonist-6a; GPR 120-Agonist-6a; GPR120-Agonist-6a |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Gpr120 Agonist 6a
Agonistic Activity and Selectivity of GPR120-Agonist-6a
Potency on GPR120 (e.g., EC50 determination in cell-based assays)
The potency of a GPR120 agonist is a critical measure of its effectiveness and is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that is required to elicit 50% of its maximal effect in a given assay. For GPR120 agonists, these effects are often measured through downstream signaling events such as calcium mobilization or β-arrestin recruitment in cells engineered to express the receptor.
Several synthetic agonists for GPR120 have been developed and their potencies characterized. For instance, a compound referred to as "GPR120 compound A" has an EC50 of approximately 0.35 µM. caymanchem.com Another agonist, designated as GPR120 Agonist III, demonstrates EC50 values of 17 nM and 44 nM for mouse and human GPR120, respectively, in a β-arrestin 2 recruitment assay, and an EC50 of 96 nM for human GPR120 in a calcium mobilization assay. The compound AZ13581837 shows an EC50 of 4.3 ± 0.6 nM on mouse GPR120 in a dynamic mass redistribution (DMR) assay. nih.gov
Table 1: Potency of Various GPR120 Agonists
| Compound | Assay | Species | EC50 |
|---|---|---|---|
| GPR120 compound A | Not specified | Not specified | ~0.35 µM caymanchem.com |
| GPR120 Agonist III | β-arrestin 2 recruitment | Mouse | 17 nM |
| GPR120 Agonist III | β-arrestin 2 recruitment | Human | 44 nM |
| GPR120 Agonist III | Ca++ mobilization | Human | 96 nM |
| AZ13581837 | DMR | Mouse | 4.3 ± 0.6 nM nih.gov |
| Metabolex-36 | DMR | Mouse | 130 ± 20 nM nih.gov |
| 4x | Calcium and β-arrestin | Not specified | Good EC50 values nih.gov |
| TUG-891 | Not specified | Human | 43.7 nM mdpi.com |
| TUG-891 | Calcium signal | Not specified | 51.2 nM rsc.org |
| Compound 1g | Calcium signal | Not specified | 182.4 nM rsc.org |
| Compound 8g | Calcium signal | Not specified | 141.7 nM rsc.org |
| Compound 9g | Calcium signal | Not specified | 137.3 nM rsc.org |
| Compound 10g | Calcium signal | Not specified | 400.2 nM rsc.org |
Selectivity Profile over Other Free Fatty Acid Receptors (e.g., GPR40/FFA1)
The selectivity of a GPR120 agonist is crucial to avoid off-target effects that could arise from the activation of other related receptors, such as GPR40 (also known as FFA1). GPR40 and GPR120 are both activated by long-chain fatty acids, but they have distinct physiological roles. nih.gov
Several GPR120 agonists have been designed to be highly selective. For example, GPR120 compound A demonstrates potent selectivity over GPR40. caymanchem.com GPR120 Agonist III exhibits much-reduced potency towards GPR40, with an EC50 of 64.6 µM for β-arrestin 2 recruitment, and shows no activity towards the short-chain fatty acid receptors GPR43 (FFA2) and GPR41 (FFA3). The compound GW9508, on the other hand, is a potent agonist for both GPR40 and GPR120, but with approximately 100-fold selectivity for GPR40. medchemexpress.commedchemexpress.com The agonists AZ13581837 and Metabolex-36 are selective for both human and mouse GPR120 without any activity on GPR40. nih.gov MEDICA 16 is another compound that shows selectivity for GPR40 over GPR120.
Table 2: Selectivity of Various Agonists for GPR120 vs. GPR40
| Compound | GPR120 Potency (EC50) | GPR40 Potency (EC50) | Selectivity for GPR120 |
|---|---|---|---|
| GPR120 compound A | ~0.35 µM caymanchem.com | Negligible activity | High caymanchem.com |
| GPR120 Agonist III | 17 nM (m), 44 nM (h) (β-arrestin) | 64.6 µM (β-arrestin) | High |
| GW9508 | pEC50 = 5.46 medchemexpress.com | pEC50 = 7.32 medchemexpress.com | ~100-fold for GPR40 |
| AZ13581837 | 4.3 ± 0.6 nM (mDMR) nih.gov | No activity nih.gov | High |
| Metabolex-36 | 130 ± 20 nM (mDMR) nih.gov | No activity nih.gov | High |
| MEDICA 16 | Partial agonist | Agonist | Selective for GPR40 medchemexpress.com |
Cross-Species Activity (e.g., human vs. murine GPR120)
The activity of GPR120 agonists can vary between species, which is an important consideration for preclinical studies. While the homology between human and rodent GPR120 is high (around 86-91%), differences in agonist potency have been observed. nih.gov
For instance, GPR120 Agonist III shows higher potency on mouse GPR120 (EC50 = 17 nM) compared to human GPR120 (EC50 = 44 nM) in β-arrestin recruitment assays. In contrast, some studies have reported that while murine GPR120 responds more strongly to low doses of agonists, no significant differences in EC50 values were observed between human and mouse receptors. mdpi.com The synthetic agonists AZ13581837 and Metabolex-36 were found to have similar activities on both mouse and human GPR120. nih.gov
It is also noteworthy that humans have two splice variants of GPR120, a short form (GPR120S) and a long form (GPR120L), while rodents only have the short form. mdpi.com This difference, particularly the 16-amino acid insertion in the third intracellular loop of human GPR120L, can lead to different signaling properties. researchgate.net
GPR120 Signaling Pathways Activated by Agonists
GPR120 activation by agonists initiates a cascade of intracellular signaling events that are mediated by both G protein-dependent and G protein-independent pathways.
Gαq/11-Coupled Signaling Cascades (e.g., IP3 production, Ca2+ mobilization, PLC activation)
The canonical signaling pathway for GPR120 involves its coupling to the Gαq/11 family of G proteins. frontiersin.orgnih.gov Upon agonist binding, GPR120 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, a process known as Ca2+ mobilization. mdpi.comtandfonline.com This increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of GPR120 activation, such as the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). tandfonline.comdovepress.com
The activation of this pathway has been demonstrated for various GPR120 agonists. For example, both natural fatty acids and synthetic agonists have been shown to stimulate intracellular Ca2+ mobilization in cells expressing GPR120. medchemexpress.comacs.org
G-Protein-Independent Signaling and β-Arrestin Recruitment
In addition to G protein-dependent signaling, GPR120 can also signal through a G protein-independent pathway involving β-arrestins. frontiersin.org Following agonist-induced phosphorylation of the receptor, β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited to the intracellular domains of GPR120. acs.org This recruitment serves two main purposes: it can lead to receptor desensitization and internalization, and it can also initiate a separate wave of signaling events. frontiersin.orgacs.org
The β-arrestin-mediated signaling pathway is particularly important for the anti-inflammatory effects of GPR120. nih.gov The GPR120-β-arrestin-2 complex can interact with other signaling molecules, such as TAB1, to inhibit downstream inflammatory cascades. tandfonline.comnih.gov This mechanism has been shown to be crucial for the anti-inflammatory actions of GPR120 agonists in macrophages. nih.gov Some agonists may exhibit "biased agonism," preferentially activating either the Gαq/11 or the β-arrestin pathway, which could have important therapeutic implications. researchgate.net
Downstream Kinase Activation (e.g., ERK, Akt, AMPK)
Activation of G-protein coupled receptor 120 (GPR120) by specific agonists initiates a cascade of intracellular signaling events, prominently featuring the activation of several key downstream kinases. These kinases, including Extracellular signal-Regulated Kinase (ERK), Protein Kinase B (Akt), and 5' AMP-activated Protein Kinase (AMPK), are crucial mediators of the physiological effects attributed to GPR120 stimulation. The engagement of these pathways underscores the receptor's role in regulating cellular processes ranging from metabolism and inflammation to cell survival and differentiation.
Research into various GPR120 agonists reveals a complex and context-dependent pattern of kinase activation. For instance, GPR120 signaling is linked to the activation of ERK and Akt pathways, which are critical for functions such as cell proliferation and survival. In enteroendocrine cells, activation of ERK and Akt signaling by GPR120 agonists has been associated with anti-apoptotic effects. The activation of GPR120 is known to stimulate ERK phosphorylation through a Gαq-dependent mechanism. Some agonists can induce a biphasic ERK phosphorylation pattern, involving an initial acute phase mediated by G proteins and a sustained phase mediated by β-arrestin.
Furthermore, the GPR120-linked AMP-activated protein kinase (AMPK) pathway is integral to the receptor's role in metabolic regulation. In hepatocytes, GPR120 activation can suppress lipid accumulation through a signaling cascade that involves AMPK. In macrophages, GPR120 agonists can stimulate AMPK phosphorylation via a calcium-dependent pathway, leading to increased cholesterol efflux. The activation of AMPK can also mediate the effects of GPR120 agonists on glycolysis and inflammatory responses in immune cells like dendritic cells.
The interplay between these kinase pathways is essential for the full spectrum of GPR120's biological functions. For example, in certain cancer cell lines, GPR120 activation can inhibit proliferation induced by other growth factors by modulating ERK and Akt activation. In the context of metabolic diseases, agonists have been shown to improve insulin (B600854) sensitivity and regulate glucose and lipid metabolism by engaging the LKB1/AMPK signaling pathway.
The detailed findings from studies on various GPR120 agonists are summarized in the table below, illustrating the specific effects on ERK, Akt, and AMPK activation in different cellular models.
Interactive Data Table: GPR120 Agonist Effects on Downstream Kinases
| Agonist | Cell Type/Model | Kinase Activated | Observed Effect | Citation(s) |
| TUG-891 | Brown Adipocytes | ERK, Akt | Increased phosphorylation of ERK and Akt. | |
| GW9508 | Macrophages | AMPK | Causes phosphorylation of AMPK via a PLC/Ca²⁺/CaMMK-dependent pathway. | |
| Docosahexaenoic acid (DHA) | 3T3-L1 Adipocytes | ERK | Induces biphasic ERK phosphorylation (acute and delayed phases). | |
| CpdA | 3T3-L1 Adipocytes | ERK | Leads to biphasic ERK phosphorylation. | |
| NCG21 | Murine Enteroendocrine STC-1 Cells | ERK | Potently activates ERK. | |
| Grifolic Acid | Flp-in GPR120 expressing cells | ERK | Activates ERK, though with lower potency than linolenic acid. | |
| Loureirin B | PCOS-IR Rat Ovaries | AMPK | Upregulates GPR120 expression and activates the LKB1/AMPK signaling pathway. | |
| Crocetin | Mature 3T3-L1 Adipocytes | Akt | Improves glucose uptake via activation of the Akt signaling pathway. |
Preclinical in Vivo Efficacy of Gpr120 Agonist 6a in Animal Models
Glucose Homeostasis Regulation
Oral Glucose Tolerance Studies in Mice
Oral glucose tolerance tests (OGTTs) are a standard method for assessing how effectively an organism can clear a glucose load. In studies involving glucose-loaded ICR male mice, GPR120-Agonist-6a exhibited a significant glucose-lowering effect. nih.govresearchgate.net This indicates an improved ability of the animals to handle a glucose challenge after administration of the agonist. The compound, a biphenyl (B1667301) derivative, was specifically designed and synthesized for potent GPR120 agonist activity and high selectivity over the related GPR40 receptor. nih.govacs.org
The positive effects on glucose tolerance are not limited to a single mouse strain. Studies in normal C57BL/6 mice have also shown that GPR120 agonists can improve glucose tolerance in a dose-dependent manner. researchgate.net This suggests a broad applicability of GPR120 activation in enhancing glucose disposal.
Table 1: Effect of this compound on Oral Glucose Tolerance in ICR Mice
| Treatment Group | Blood Glucose Levels (post-glucose load) | Percentage Reduction in Glucose Excursion |
| Vehicle Control | Elevated | - |
| This compound | Significantly Lowered | Data not specified |
This table is for illustrative purposes based on the qualitative descriptions in the search results. Specific quantitative data was not available.
Impact on Blood Glucose and Insulin (B600854) Levels
Consistent with its effects on glucose tolerance and insulin sensitivity, this compound and other selective GPR120 agonists have been shown to positively impact basal blood glucose and insulin levels. In obese mice fed a high-fat diet, treatment with a GPR120 agonist resulted in decreased hyperinsulinemia, a condition characterized by excessive insulin in the blood, which is often a precursor to type 2 diabetes. nih.govnih.govresearchgate.net
Furthermore, in glucose-loaded ICR male mice, this compound demonstrated a significant glucose-lowering effect. nih.govresearchgate.net Studies with other GPR120 agonists in lean mice have also shown a reduction in basal blood glucose levels. plos.org This suggests that GPR120 activation can contribute to maintaining lower and more stable blood glucose concentrations. The insulinotropic effects, or the ability to stimulate insulin secretion, appear to be glucose-dependent, which is a desirable characteristic for an anti-diabetic agent as it reduces the risk of hypoglycemia. researchgate.netrsc.org
Table 2: Summary of this compound's Effects on Glucose and Insulin in Animal Models
| Parameter | Animal Model | Observed Effect |
| Oral Glucose Tolerance | ICR mice, C57BL/6 mice | Improved nih.govresearchgate.net |
| Insulin Sensitivity | Diet-Induced Obese (DIO) mice | Increased nih.govnih.gov |
| Glucose Infusion Rate (GIR) | DIO mice | Increased acs.org |
| Blood Glucose | Glucose-loaded ICR mice, lean mice | Lowered nih.govplos.org |
| Insulin Levels | Obese mice | Decreased hyperinsulinemia nih.govnih.gov |
Modulation of Metabolic Disorders in Animal Models
Beyond glucose control, this compound and other selective agonists have demonstrated beneficial effects on broader metabolic disorders, particularly those associated with obesity, such as hepatic steatosis and excess fat accumulation.
Hepatic Steatosis and Lipid Metabolism in Obese Mice
Hepatic steatosis, or fatty liver, is a common complication of obesity and insulin resistance. Treatment with a selective GPR120 agonist has been shown to decrease hepatic steatosis in high-fat diet-fed obese mice. nih.govnih.govresearchgate.net This improvement is linked to beneficial changes in hepatic lipid metabolism. Specifically, the treatment led to decreased liver triglycerides and diacylglycerols (DAGs). nih.gov
The positive effects on liver fat are dependent on the presence of the GPR120 receptor, as these benefits were not observed in GPR120 knockout mice. nih.gov This highlights the direct role of GPR120 activation in modulating lipid handling in the liver. The ability of GPR120 agonists to improve hepatic insulin sensitivity also contributes to the reduction in liver fat. nih.govdovepress.com
Reduction of Fat Mass and Body Weight in Diet-Induced Obese Mice
These findings suggest that GPR120 agonists not only help in managing the consequences of obesity, such as insulin resistance and hepatic steatosis, but may also play a role in reducing the underlying excess adiposity.
Studies in GPR120 Null/Knockout Animal Models
The use of GPR120 null or knockout (KO) animal models is fundamental in preclinical research to unequivocally demonstrate that the pharmacological effects of a selective agonist are mediated directly through the GPR120 receptor. These models, in which the gene encoding GPR120 is deleted, provide a clean biological system to differentiate on-target from off-target effects.
Confirmation of GPR120-Dependent Mechanisms in Vivo
To validate that a compound's therapeutic actions are dependent on GPR120, its effects are studied in parallel in wild-type (WT) animals and GPR120 KO mice. A true GPR120-dependent effect will be present in wild-type mice but absent in their knockout counterparts.
Research has consistently shown that the beneficial metabolic effects of selective GPR120 agonists are abrogated in GPR120 KO mice. For instance, while synthetic agonists can significantly lower glucose levels and enhance insulin secretion following a glucose challenge in lean wild-type mice, these compounds have no effect in GPR120 null mice. researchgate.netplos.org This confirms that the receptor is essential for the observed glucose-lowering action.
Furthermore, studies utilizing a GLP-1 receptor antagonist (Exendin 9-39) have demonstrated that the glucose-lowering and insulin-secreting effects of GPR120 activation are largely driven by the secretion of glucagon-like peptide-1 (GLP-1). plos.org When the GLP-1 receptor is blocked, the beneficial effects of the GPR120 agonist are abolished, highlighting a key downstream mechanism of action that is initiated by the agonist binding to GPR120. plos.org
Similarly, the anti-inflammatory and insulin-sensitizing properties of GPR120 agonists are lost in the absence of the receptor. In diet-induced obese wild-type mice, treatment with a selective GPR120 agonist enhances insulin sensitivity in both muscle and liver tissue, an effect demonstrated by increased Akt phosphorylation. nih.gov Conversely, this biochemical marker of improved insulin signaling is not observed in GPR120 KO mice receiving the same treatment. nih.gov These findings provide strong evidence that the therapeutic effects of these agonists are specifically mediated through GPR120. nih.govfrontiersin.org
Comparison of Effects in Wild-Type vs. GPR120 Null Mice
Comparative studies between wild-type and GPR120 null mice are crucial for elucidating the precise role of the receptor in metabolic regulation. GPR120 knockout mice, when fed a high-fat diet, tend to exhibit more severe signs of insulin resistance compared to their wild-type littermates. acs.orgnih.gov The administration of GPR120 agonists to these different mouse strains has yielded clear, comparative data on various metabolic parameters.
The table below summarizes the differential outcomes observed following the administration of selective GPR120 agonists in wild-type versus GPR120 null mice, based on findings from multiple preclinical studies.
| Parameter | Effect in Wild-Type (WT) Mice | Effect in GPR120 Null (KO) Mice | Citation |
| Glucose Tolerance | Improved; significant reduction in blood glucose levels during glucose tolerance tests. | No improvement in glucose handling. | plos.orgnih.govacs.org |
| Insulin Secretion | Increased in response to glucose challenge. | No increase in insulin secretion. | plos.org |
| Hepatic Steatosis | Decreased; reduction in liver fat content. | No reduction in hepatic lipid levels. | nih.govacs.org |
| Insulin Sensitivity | Enhanced; increased Akt phosphorylation in muscle and liver. | No improvement in insulin signaling. | nih.gov |
| Adipogenesis | Promoted; associated with increased expression of adipocyte differentiation markers. | Suppressed adipogenesis in mouse embryonic fibroblast-derived adipocytes. | nih.govdovepress.com |
| Macrophage Inflammation | Inhibited; anti-inflammatory effects observed in primary macrophages. | Anti-inflammatory effects are absent. | nih.gov |
These comparative results definitively establish that the activation of GPR120 is the mechanism through which selective agonists exert their wide-ranging, beneficial metabolic effects. The absence of these effects in GPR120 null mice serves as the gold standard for confirming the on-target activity of these compounds in vivo. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies of Gpr120 Agonist 6a and Its Analogs
Design and Synthesis Strategies for GPR120-Agonist-6a (e.g., hybrid design, biphenyl (B1667301) derivatives)
The development of novel GPR120 agonists often builds upon existing pharmacophores. This compound and its related analogs were developed using a hybrid design strategy. researchgate.netnih.gov This approach involves combining structural features from known active molecules to create new compounds with improved properties.
Specifically, the design of a series of biphenyl derivatives, including compound 6a, was based on the structure of TUG-891, the first potent and selective GPR120 agonist. researchgate.netresearchgate.net The goal was to create analogs with potent agonist activity and high selectivity over the related G protein-coupled receptor 40 (GPR40). researchgate.netnih.gov The synthesis of these biphenyl derivatives led to the identification of compound 6a, which demonstrated a potent GPR120 agonist activity with an EC50 value of 93 nM. researchgate.netnih.govresearchgate.net
Another design strategy involves creating spirocyclic derivatives to enhance the ability of the carboxylic acid group to adopt the correct conformation for high potency. nih.gov This was achieved by introducing a methylene (B1212753) spacer and forming a spirocycle between the A- and B-rings of the molecule, which helps to maintain the optimal spacing between the crucial acidic moiety and the aromatic C-ring. nih.gov
Identification of Key Pharmacophore Features for GPR120 Agonism
Through extensive research, a general pharmacophore model for GPR120 agonists has been established. This model typically consists of three key components:
An Acidic Head Group: A carboxylic acid moiety is a crucial feature for GPR120 agonism. acs.orgnih.govnih.gov This acidic group forms a critical hydrogen bond interaction with an arginine residue (Arg99) in the GPR120 binding pocket, which is essential for receptor activation. nih.govresearchgate.netchemrxiv.org Molecular modeling studies have confirmed that the distance between the carboxylate oxygen and the guanidine (B92328) nitrogen of Arg99 is a determining factor for a compound's activity. researchgate.net
A Central Linker/Core: This part of the molecule provides the appropriate scaffold to position the other key features. Modifications to this core, such as the introduction of spirocycles nih.gov or indazole rings acs.orgnih.gov, are used to optimize the compound's conformation and properties.
A Hydrophobic Tail: A lipophilic aromatic region, often a biphenyl researchgate.netnih.gov or a substituted phenyl group nih.govnih.gov, is necessary to occupy a hydrophobic pocket within the receptor. This interaction contributes significantly to the binding affinity. An aromatic cage formed by residues Trp104, Phe115, Trp277, and Phe304 plays an important role in agonist binding. researchgate.net
Structural Modifications for Enhanced Potency and Selectivity
To improve the effectiveness and specificity of GPR120 agonists, various structural modifications have been explored. A significant challenge in developing GPR120 agonists is achieving selectivity over GPR40, as both receptors are activated by long-chain fatty acids. nih.gov
One successful strategy to enhance selectivity involves modifying the linker region. The introduction of an (S,S)-cyclopropylcarboxylic acid motif has been identified as a key structural feature that confers selectivity against GPR40. acs.orgnih.govresearchgate.net
SAR studies on spirocyclic analogs have also provided valuable insights. For instance, in one series, changing the meta-substitution on the C-ring from a trifluoromethoxy group (-OCF3) to a trifluoromethyl group (-CF3) resulted in a tenfold loss in GPR120 potency. nih.gov The complete removal of this meta-substitution led to a total loss of activity. nih.gov Furthermore, substitutions on the cyclohexyl ring or the methylene spacer between the acid and the ring generally resulted in a significant loss of potency. nih.gov
In another series of phenylpropanoic acid derivatives, introducing a methyl group at the β-position of the propionic acid chain increased GPR120 agonist activity, whereas a methyl group at the α-position decreased activity, likely due to steric hindrance affecting the crucial interaction with the receptor. nih.gov
| Compound Series | Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Indazole-phenylcyclopropylcarboxylic Acids | Introduction of (S,S)-cyclopropylcarboxylic acid motif | Conferred selectivity against GPR40 | acs.orgnih.gov |
| Spirocyclic Agonists | Change of meta-substitution from -OCF3 to -CF3 | ~10-fold loss in GPR120 potency | nih.gov |
| Spirocyclic Agonists | Removal of meta-substitution | Complete loss of GPR120 potency | nih.gov |
| Spirocyclic Agonists | Substitution on cyclohexyl ring or methylene spacer | Significant loss of GPR120 potency | nih.gov |
| Phenylpropanoic Acid Derivatives | Introduction of methyl at β-position | Increased GPR120 agonist activity | nih.gov |
| Phenylpropanoic Acid Derivatives | Introduction of methyl at α-position | Decreased GPR120 agonist activity | nih.gov |
| Thiazolidinedione Derivatives | Substitution with electron-withdrawing groups | Increased GPR120 agonistic activity | rsc.org |
Strategies for Improving Pharmacokinetic Properties in Preclinical Lead Optimization
A critical aspect of drug development is optimizing the pharmacokinetic profile of lead compounds to ensure they are metabolically stable and have appropriate absorption, distribution, and excretion characteristics. A common liability for GPR120 agonists based on a phenylpropanoic acid scaffold, such as TUG-891, is poor metabolic stability due to β-oxidation of the acid chain. nih.govmdpi.com
To address this, researchers have employed several strategies:
Bioisosteric Replacement: One approach is to replace the β-carbon of the propionic acid chain with an oxygen atom, creating a phenoxyacetic acid derivative. nih.govmdpi.com This modification blocks the β-oxidation pathway, thereby improving metabolic stability and increasing the compound's half-life in vivo. mdpi.com
Modulating Efflux: In some cases, compounds showed unexpectedly high penetration into the central nervous system (CNS). To reduce this, strategies such as increasing the Madin-Darby Canine Kidney (MDCK) cell efflux ratio were utilized to identify compounds with lower CNS penetration. acs.orgnih.gov
| Challenge | Strategy | Example Modification | Outcome | Reference |
|---|---|---|---|---|
| Poor Metabolic Stability (β-oxidation) | Bioisosteric Replacement | Replace β-carbon of propionic acid with an oxygen atom | Blocked β-oxidation, improved half-life | nih.govmdpi.com |
| High Lipophilicity | Improve Hydrophilicity | Replace biphenyl structure with a polar linking group (e.g., tetrahydroquinoline) | Reduced cLogP, maintained GPR120 activity | nih.govmdpi.com |
| High CNS Penetration | Increase MDCK Efflux | Structural modifications to favor efflux transporter recognition | Identified compounds with lower CNS penetration | acs.orgnih.gov |
Molecular Modeling and Ligand-Receptor Interactions
In the absence of a crystal structure for GPR120, homology modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding how agonists bind to the receptor. researchgate.netchemrxiv.org These computational methods provide insights into the specific amino acid residues that form the binding pocket and interact with the ligand.
Molecular simulations consistently show that the carboxylic acid head of agonists like TUG-891 and its derivatives forms a stable hydrogen bond with Arg99 at the top of the binding pocket. nih.govchemrxiv.orgmdpi.com This interaction is considered a key anchor point for agonist binding and is crucial for receptor activation. researchgate.netmdpi.com
Docking studies also reveal that the rest of the molecule is stabilized by hydrophobic and π-π stacking interactions with residues deep within the binding site. mdpi.com For example, the ring moieties of agonists can form π-π and π-alkyl interactions with pocket amino acids, which helps to stabilize the ligand-receptor complex. mdpi.com MD simulations have also highlighted the importance of other residues, such as Arg183 in the second extracellular loop (ECL2), which can move to interact with the ligand, and an aromatic cage formed by Trp104, Phe115, Trp277, and Phe304 that stabilizes the hydrophobic tail of the agonist. researchgate.netchemrxiv.org These validated homology models serve as powerful templates to guide the rational design and discovery of new and improved GPR120 agonists. chemrxiv.org
Research Methodologies and Techniques Employed in Gpr120 Agonist 6a Studies
The elucidation of the physiological roles and therapeutic potential of GPR120 agonists, including the specific compound GPR120-Agonist-6a, relies on a variety of well-established animal model research paradigms. These methodologies are crucial for assessing the effects of these compounds on glucose metabolism and their potential as treatments for metabolic disorders.
Oral Glucose Tolerance Tests (OGTT)
Oral Glucose Tolerance Tests (OGTT) are a fundamental method used to evaluate how an organism processes glucose and to assess the efficacy of compounds like this compound in improving glucose homeostasis. In a typical OGTT protocol involving mouse models, animals are fasted overnight for approximately 12 to 16 hours to ensure a baseline glucose level. rsc.orgplos.org Following the fasting period, a single oral dose of a GPR120 agonist or a vehicle control is administered. rsc.org After a set time, usually 30 to 60 minutes, a glucose solution is given orally to the mice. rsc.orgplos.org Blood samples are then collected at multiple time points (e.g., -30, 0, 15, 25, 30, 40, 60, and 120 minutes) post-glucose administration to measure blood glucose levels. rsc.orgplos.org
Studies have demonstrated that the administration of GPR120 agonists leads to a significant, concentration-dependent reduction in glucose excursions following the oral glucose challenge compared to vehicle-treated animals. plos.org For instance, research on various GPR120 agonists has shown improved glucose tolerance in normal C57BL/6 mice. rsc.org The data from these tests are often used to calculate the area under the curve (AUC) for plasma glucose, providing a quantitative measure of glucose tolerance. portlandpress.com These findings suggest that GPR120 activation plays a role in enhancing the body's ability to manage a glucose load, a key factor in the management of type 2 diabetes. rsc.orgmdpi.com
| Time Point (minutes) | Blood Glucose Level (Vehicle) | Blood Glucose Level (GPR120 Agonist) |
| -30 | Baseline | Baseline |
| 0 | Pre-glucose | Pre-glucose |
| 15 | Peak | Reduced |
| 30 | Elevated | Reduced |
| 60 | Declining | Lower |
| 120 | Near Baseline | Near Baseline |
| This table represents a generalized trend observed in OGTT studies with GPR120 agonists. |
Intravenous Glucose Administration Studies
To investigate the direct effects of GPR120 activation on insulin (B600854) secretion, independent of gut-related incretin (B1656795) effects, researchers employ intravenous glucose administration studies. plos.orgnih.gov In these experiments, mice are typically fasted for a shorter period, around 4 hours, before the GPR120 agonist or vehicle is orally administered. plos.orgnih.gov Subsequently, a glucose bolus is injected intravenously. plos.orgnih.gov
A key finding from these studies is that pre-administration of GPR120 agonists leads to significantly elevated insulin levels for a short period following the intravenous glucose challenge. plos.orgnih.gov For example, one study observed elevated insulin for up to 10 minutes with the agonist AZ13581837 and up to 5 minutes with Metabolex-36. plos.orgnih.gov This suggests that GPR120 activation can directly stimulate insulin secretion from pancreatic beta cells. nih.govresearchgate.net Furthermore, a slight but significant reduction in basal blood glucose levels has also been noted in mice treated with GPR120 agonists compared to vehicle-treated mice before the glucose challenge. plos.orgnih.gov These studies are critical in demonstrating that the glucose-lowering effect of GPR120 activation is, at least in part, mediated by an enhanced insulin response. nih.govresearchgate.net
| Treatment Group | Basal Blood Glucose (mM) | Peak Insulin Response (Post-IV Glucose) |
| Vehicle | 7.8 ± 0.2 | Normal |
| Metabolex-36 | 6.9 ± 0.2 | Significantly Elevated (up to 5 min) |
| AZ13581837 | 7.1 ± 0.3 | Significantly Elevated (up to 10 min) |
| Data derived from a study on lean female mice. plos.orgnih.gov |
Diet-Induced Obesity (DIO) Models
Diet-induced obesity (DIO) models are instrumental in studying the therapeutic potential of GPR120 agonists in a context that mimics human obesity and type 2 diabetes. rsc.orgmdpi.com In these models, mice, typically male C57BL/6, are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance. rsc.org These DIO mice then undergo evaluations, such as OGTTs, to assess the anti-diabetic effects of GPR120 agonists. rsc.orgmdpi.com
Research has shown that GPR120 agonists exhibit significant anti-diabetic activity in DIO mice. rsc.orgmdpi.com For example, compound 5g, a thiazolidinedione derivative, was found to reduce blood glucose by promoting insulin secretion in DIO mice. rsc.org Similarly, other novel GPR120 agonists have demonstrated good antidiabetic effects and the ability to elevate insulin levels in this model. mdpi.com Chronic administration of some GPR120 agonists in DIO mice has resulted in increased insulin sensitivity and a moderate but significant reduction in body weight. acs.org These findings underscore the relevance of GPR120 as a therapeutic target for managing obesity-related metabolic disorders. acs.org
| Parameter | Vehicle-Treated DIO Mice | GPR120 Agonist-Treated DIO Mice |
| Blood Glucose (during OGTT) | Elevated | Significantly Reduced |
| Plasma Insulin Levels | Impaired Secretion | Increased Secretion |
| Insulin Sensitivity | Reduced | Improved |
| Body Weight | Obese | Moderately Reduced (with chronic treatment) |
| This table summarizes typical findings from studies using DIO mouse models. |
GPR120 Knockout (KO) and Wild-Type (WT) Mice Comparisons
To confirm that the observed metabolic effects of GPR120 agonists are indeed mediated by the GPR120 receptor, studies frequently utilize GPR120 knockout (KO) mice and compare them to their wild-type (WT) littermates. plos.orgembopress.org These comparative studies are the gold standard for validating the specificity of a drug's mechanism of action.
In these paradigms, both KO and WT mice are subjected to the same experimental conditions, such as OGTTs or treatment with a GPR120 agonist. plos.orgresearchgate.net A consistent finding is that the beneficial effects of GPR120 agonists on glucose tolerance and insulin secretion are observed in WT mice but are absent in GPR120 KO mice. plos.orgnih.govresearchgate.net For example, the glucose-lowering effects of the agonist Metabolex-36 were evident in WT mice but not in GPR120 null mice. plos.org Similarly, the effects of the agonist TUG-891 on body weight, fat mass, and fat oxidation were reduced or absent in GPR120 KO mice, confirming that these effects were predominantly mediated through GPR120. embopress.org These studies provide conclusive evidence that GPR120 is the specific target through which these agonists exert their therapeutic effects. researchgate.net Furthermore, comparisons have revealed that chow-fed GPR120 KO animals tend to be more inflamed and insulin resistant than WT mice. touchstonelabs.org
| Mouse Type | Response to GPR120 Agonist in OGTT | Insulin Secretion (IVGTT) | Body Weight/Fat Mass Reduction |
| Wild-Type (WT) | Improved Glucose Tolerance | Increased | Observed |
| GPR120 Knockout (KO) | No Effect | No Effect | Reduced or Absent |
| This table illustrates the differential responses of WT and GPR120 KO mice to GPR120 agonists. |
Future Research Directions and Unanswered Questions
Investigation of GPR120-Agonist-6a's Role in Other Preclinical Disease Models
While much of the focus has been on metabolic disorders like diabetes, the therapeutic potential of GPR120 agonists extends to other preclinical disease models.
Non-alcoholic fatty liver disease (NAFLD): GPR120 is a key receptor for fatty acids and plays a role in hepatic lipid metabolism. wjgnet.com Activation of GPR120 has been shown to protect hepatocytes from steatosis. acs.org In mouse models of NAFLD, GPR120 agonists have demonstrated the ability to reduce liver fat accumulation, inflammation, and fibrosis. nih.govjst.go.jp For example, a synthetic agonist known as GprA was effective at reducing steatosis and collagen deposition in mice on a Western-style diet. nih.gov Similarly, another agonist, GPR120 agonist III, suppressed macrophage infiltration and reversed hepatic inflammation and apoptosis in models of steatohepatitis. wjgnet.comresearchgate.net These findings position GPR120 as an attractive target for the treatment of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). nih.govjst.go.jp
Inflammation beyond the metabolic context: The anti-inflammatory properties of GPR120 agonists are being explored in a wider range of conditions. Preclinical studies have shown that GPR120 activation can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease. patsnap.compatsnap.com There is also emerging evidence for their potential benefit in cardiovascular health by improving lipid profiles and reducing inflammatory markers that contribute to atherosclerosis. patsnap.com
Neuroprotection: The role of GPR120 in the central nervous system is a growing area of interest. While research is still in early stages, the anti-inflammatory functions of GPR120 agonists suggest a potential therapeutic avenue for neurodegenerative diseases, where inflammation is a key pathological component. patsnap.com
Further Optimization of Agonist Selectivity and Pharmacokinetic Profiles
A significant challenge in the development of GPR120-targeted drugs has been creating agonists with high selectivity and favorable pharmacokinetic (PK) properties.
The first generation of synthetic agonists often faced issues with selectivity, particularly against the related free fatty acid receptor 1 (GPR40/FFAR1), which is also activated by long-chain fatty acids. frontiersin.orgnih.gov For instance, the widely used tool compound TUG-891, while potent for human GPR120, shows limited selectivity over mouse GPR40, which can complicate the interpretation of in vivo studies in mice. dovepress.com
Medicinal chemistry efforts have focused on improving this selectivity. Researchers have identified specific structural motifs, such as the (S,S)-cyclopropylcarboxylic acid, that confer selectivity for GPR120 over GPR40. acs.orgacs.org
Pharmacokinetic profiles have also been a major hurdle. Early phenylpropanoic acid-based agonists like TUG-891 displayed high plasma clearance and short half-lives, potentially due to their susceptibility to β-oxidation. mdpi.commdpi.com To overcome this, researchers have designed new chemical scaffolds, such as replacing the vulnerable phenylpropanoic acid moiety with more stable groups like isothiazoles or modifying the core structure to improve metabolic stability and oral bioavailability. nih.govmdpi.commdpi.com These efforts have led to the discovery of novel agonists with improved PK profiles suitable for in vivo studies. nih.govmdpi.com
| Compound | Key Structural Feature | Half-life (t1/2) | Observed Challenge/Improvement |
|---|---|---|---|
| TUG-891 | Phenylpropanoic acid | Short | High plasma clearance, susceptible to β-oxidation. mdpi.com |
| Compound 14d | Modified TUG-891 structure | Longer than TUG-891 | Improved metabolic stability and lower clearance. mdpi.com |
| Compound 5g | Thiazolidinedione replacement for carboxylic acid | 2.58 h | Improved stability and higher plasma exposure compared to TUG-891. |
| Compound 4x | Isothiazole-based phenylpropanoic acid | Not specified | Demonstrated favorable PK profile and in vivo efficacy. nih.gov |
Exploration of Biased Agonism for GPR120
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, represents a sophisticated approach to drug design. For GPR120, this could mean developing agonists that selectively trigger either the G-protein-mediated pathways (e.g., Gαq for insulin (B600854) sensitization) or the β-arrestin pathway (for anti-inflammatory effects). frontiersin.org
Different GPR120 agonists have already been shown to exhibit signaling bias. For example, TUG-891 and other synthetic agonists demonstrate a preference for activating Ca2+ mobilization (a Gq pathway marker) and β-arrestin recruitment over ERK phosphorylation. nih.gov In contrast, human GPR120 itself, particularly the long splice variant, has been described as a natively β-arrestin-biased receptor. mdpi.com
Harnessing biased agonism could allow for the development of drugs with more refined therapeutic actions and fewer side effects. A β-arrestin-biased agonist could be ideal for treating inflammatory conditions with minimal impact on metabolic pathways, while a Gq-biased agonist might be preferable for treating type 2 diabetes. frontiersin.org Further research is needed to fully characterize the signaling profiles of existing and novel agonists and to understand the structural basis for this bias. researchgate.net
Understanding Long-Term Preclinical Effects of this compound on Metabolic Parameters and Organ Function in Animal Models
While acute and short-term studies have shown promising results, a comprehensive understanding of the long-term effects of GPR120 agonism is crucial before clinical translation. patsnap.compatsnap.com Preclinical studies in animal models are needed to evaluate the sustained efficacy and impact of chronic administration of agonists like this compound on metabolic health and organ function.
Key areas for investigation include:
Metabolic Parameters: Long-term studies must assess whether the improvements in glucose tolerance, insulin sensitivity, and body weight observed in short-term models are maintained over time. patsnap.com The potential for tachyphylaxis (diminishing response to a drug over time) or other compensatory mechanisms needs to be evaluated.
Organ Function: The impact of chronic GPR120 activation on major organs, particularly the liver, adipose tissue, and pancreas, requires thorough examination. While current data suggest beneficial effects, such as reduced hepatic steatosis, the long-term consequences are not fully known. dovepress.comcaymanchem.com For example, long-term supplementation with the natural agonist α-linolenic acid has been shown to promote pancreatic β-cell proliferation in rats, a potentially beneficial effect that needs to be carefully studied with synthetic agonists. dovepress.com
Combination Therapies: Research should also explore the long-term effects of GPR120 agonists when used in combination with other metabolic drugs, as this is a likely clinical scenario.
These long-term preclinical assessments are essential to build a robust profile for GPR120 agonists and to pave the way for human clinical trials. frontiersin.orgpatsnap.com
Q & A
Q. How does this compound compare mechanistically to other GPR120 agonists (e.g., TUG-891 or Compound A)?
- Methodological Answer : Perform head-to-head assays comparing binding kinetics (e.g., Kd, Bmax) and downstream signaling (e.g., ERK phosphorylation). Use molecular docking simulations to map structural differences in ligand-receptor interactions. Cross-reference with clinical trial data for analogs to infer therapeutic potential .
Q. What gaps in the current understanding of GPR120 signaling could be addressed by studying this compound?
- Methodological Answer : Investigate tissue-specific biased signaling (e.g., β-arrestin vs. G-protein coupling in adipose vs. intestinal tissues). Explore epigenetic regulation of GPR120 expression in metabolic tissues. Leverage CRISPR-Cas9 screens to identify novel co-regulators of GPR120 activity .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adopt standardized agonist preparation protocols (e.g., solvent, storage conditions). Share raw data and analysis pipelines via repositories like Zenodo or Figshare. Participate in multicenter validation studies using harmonized animal models and assays .
Q. How should researchers address potential conflicts between academic findings and industry-sponsored studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
